molecular formula C11H13ClN2O3S B2530878 N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide CAS No. 1210991-38-0

N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide

Número de catálogo B2530878
Número CAS: 1210991-38-0
Peso molecular: 288.75
Clave InChI: YYTOLRWIYNEYQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype mGluR1. It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain.

Mecanismo De Acción

N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide selectively blocks the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide reduces the excitatory effects of glutamate, which can lead to neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the loss of dopaminergic neurons in animal models of Parkinson's disease, which suggests a neuroprotective effect. N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has also been shown to reduce seizure activity in animal models of epilepsy, which suggests an anticonvulsant effect. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been shown to have analgesic effects in animal models of chronic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide in lab experiments is its selectivity for the mGluR1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide is its relatively short half-life, which may require frequent dosing in experiments.

Direcciones Futuras

There are a number of potential future directions for research on N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. Further research is needed to determine the optimal dosing and administration of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide for these conditions. Another area of interest is the development of more selective mGluR1 antagonists with longer half-lives, which may have improved therapeutic potential. Finally, research is needed to further elucidate the mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide and its effects on glutamate neurotransmission.

Métodos De Síntesis

The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide involves the reaction of 6-chloropyridine-3-sulfonyl chloride with cyclopentanecarboxylic acid in the presence of triethylamine. The resulting product is then treated with ethanol to form N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide. The purity of the compound can be confirmed by NMR spectroscopy and HPLC analysis.

Aplicaciones Científicas De Investigación

N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing the loss of dopaminergic neurons. N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy by reducing seizure activity.

Propiedades

IUPAC Name

N-(6-chloropyridin-3-yl)sulfonylcyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-10-6-5-9(7-13-10)18(16,17)14-11(15)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTOLRWIYNEYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.